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Compound of Interest

Compound Name: Funiculosine

CAS No.: 11055-06-4

Cat. No.: B576824

Get Quote

Target Audience: Researchers, scientists, and drug development professionals specializing in

bioenergetics, mitochondrial toxicity, and antimicrobial drug discovery.

Introduction & Mechanistic Rationale
Funiculosine (also referred to in literature as funiculosin) is a potent, naturally occurring

hydrophobic antibiotic and antifungal metabolite derived from Penicillium funiculosum[1]. In the

field of mitochondrial bioenergetics, it is deployed as a highly specific inhibitor of the

cytochrome bc1 complex (Respiratory Complex III)[2].

While Antimycin A is the most ubiquitous Complex III inhibitor used in standard respirometry,

Funiculosine offers distinct mechanistic advantages for specific experimental paradigms. Both

molecules target the Qi site (Center N) of Complex III, competitively binding to the quinone

reduction site and preventing the transfer of electrons from heme bH to ubiquinone[2][3]. This

halts the protonmotive Q-cycle, collapses the mitochondrial membrane potential, and ceases

oxidative phosphorylation[4].

The Causality of Choice: Why use Funiculosine?
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The decision to substitute Antimycin A with Funiculosine in an assay is driven by structural

and spectral causality:

Spectral Clarity in Spectrophotometry: Antimycin A induces a heterogeneous potentiometric

titration of heme bH and a pronounced "red shift" in the absorption spectrum of cytochrome

b. In contrast, Funiculosine binding results in a single, high-potential component for heme

bH without the confounding red shift, making it superior for precise spectrophotometric and

potentiometric mapping of the bc1 complex[4].

Mutant Profiling & Drug Discovery: The overall folding pattern of cytochrome b around the Qi

site is highly conserved, yet single amino acid substitutions (e.g., in Saccharomyces

cerevisiae or Plasmodium falciparum models) create striking differences in inhibitor

binding[3]. Pathogens rapidly develop acquired resistance to standard inhibitors[1].

Funiculosine is utilized to profile cross-resistance mechanisms, as mutations conferring

resistance to Antimycin A often do not confer resistance to Funiculosine due to their distinct

intramolecular hydrogen-bonding patterns[3][4].
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Fig 1: Funiculosine mechanism of action: Competitive inhibition at the Qi site of Complex III.

Comparative Inhibitor Profiling
To ensure experimental precision, researchers must select the appropriate Complex III inhibitor

based on their target organism and desired binding stoichiometry. The table below synthesizes

the quantitative parameters of primary Complex III inhibitors[2][3][4].
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Experimental Protocols
Protocol A: High-Resolution Respirometry (SUIT
Protocol)
This Substrate-Uncoupler-Inhibitor Titration (SUIT) protocol utilizes Funiculosine to determine

Residual Oxygen Consumption (ROX) in isolated mitochondria.

System Design & Causality: The assay is performed in MiR05 buffer (100 mM sucrose, 50 mM

mannitol, 65 mM KCl, 10 mM HEPES, 0.5 mM EGTA, 2.5 mM KH2PO4, pH 7.4)[5]. Causality
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note: EGTA is strictly required to chelate free Ca²⁺, preventing the premature opening of the

Mitochondrial Permeability Transition Pore (mPTP), which would uncouple the mitochondria

and ruin the assay.

Self-Validating System: This protocol includes a mandatory Cytochrome c Integrity Check and

a ROX Subtraction Step. These ensure that the measured oxygen flux is strictly driven by intact

mitochondria and not by artifactual membrane damage or non-mitochondrial oxidative side

reactions.

Step-by-Step Methodology:
Baseline Establishment (State 1): Add 2 mL of MiR05 buffer to the respirometer chambers

(e.g., Oxygraph-2k) at 37°C. Wait for the oxygen signal to stabilize.

Sample Addition: Inject isolated mitochondria (final concentration ~0.1 - 0.2 mg/mL protein).

State 2 Respiration (LEAK): Add Complex I substrates: 5 mM Pyruvate and 2 mM Malate.

This measures non-phosphorylating LEAK respiration driven by proton slip.

State 3 Respiration (OXPHOS): Add 2.5 mM ADP. The sudden availability of ADP stimulates

ATP synthase, causing a rapid spike in oxygen consumption (State 3).

Self-Validation Checkpoint (Membrane Integrity): Add 10 µM exogenous Cytochrome c.

Validation Logic: The outer mitochondrial membrane is impermeable to Cytochrome c. If

oxygen consumption increases by >10%, the outer membrane is damaged. If the rate

remains stable, the preparation is validated.

State 4o (Proton Leak): Add 2.5 µM Oligomycin to inhibit ATP synthase. Respiration drops,

revealing the true proton leak across the inner membrane.

Maximal ETS Capacity (Uncoupled): Titrate FCCP in 0.5 µM steps until maximal oxygen

consumption is reached. FCCP acts as a protonophore, completely uncoupling electron

transport from ATP synthesis.

Complex III Inhibition (ROX Determination): Add 2 µM Funiculosine.
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Validation Logic: Funiculosine completely blocks electron flow at the Qi site[2]. Any

remaining oxygen consumption is Residual Oxygen Consumption (ROX) caused by

autoxidation or non-mitochondrial enzymes. This ROX value must be subtracted from all

previous states to yield true mitochondrial respiration rates.
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Fig 2: SUIT protocol workflow utilizing Funiculosine for Residual Oxygen Consumption

determination.

Protocol B: Spectrophotometric Assay of Cytochrome
bc1 Activity
This assay measures the specific enzymatic activity of Complex III by tracking the reduction of

Cytochrome c at 550 nm.

Buffer Preparation: Prepare assay buffer (50 mM potassium phosphate, 2 mM EDTA, 10 mM

NaN3, pH 7.4). Causality note: Sodium azide (NaN3) is added to inhibit Complex IV,

preventing the re-oxidation of the reduced Cytochrome c product.

Reagent Addition: Add 50 µM oxidized Cytochrome c and 50 µM decylubiquinol (an analog of

ubiquinol).

Baseline Reading: Monitor absorbance at 550 nm for 1 minute to establish background non-

enzymatic reduction.

Reaction Initiation: Add 2–5 µg of mitochondrial membrane protein. Record the linear

increase in absorbance for 2 minutes.

Self-Validation (Specificity Check): Add 1 µM Funiculosine. The reduction of Cytochrome c

should immediately cease. The difference in the rate of absorbance change before and after

Funiculosine addition represents the true, specific Complex III activity.

Troubleshooting & Best Practices
Solubility & Vehicle Toxicity: Funiculosine is highly hydrophobic. It must be reconstituted in

anhydrous DMSO or absolute ethanol. Ensure that the final concentration of the solvent in

the assay chamber does not exceed 0.5% (v/v), as higher concentrations of DMSO can

independently uncouple mitochondrial respiration and disrupt membrane fluidity.

Light Sensitivity & Storage: Funiculosine degrades upon prolonged exposure to UV and

ambient light. Stock solutions should be aliquoted in amber microcentrifuge tubes, purged

with nitrogen or argon to prevent oxidation, and stored at -20°C.
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Dose Optimization: While the IC50 for isolated yeast and bovine bc1 complexes is ~10

nM[2], intact cellular assays or heavily concentrated mitochondrial suspensions may require

concentrations up to 2 µM to overcome non-specific lipid binding and ensure complete Qi

site saturation.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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